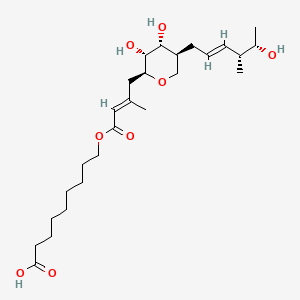
Pseudomonic acid C
描述
假单胞菌酸 C 是抗生素混合物莫匹罗星的次要成分,该抗生素混合物由荧光假单胞菌产生。莫匹罗星被广泛用作局部抗生素,用于治疗革兰氏阳性菌引起的皮肤感染,特别是耐甲氧西林金黄色葡萄球菌 (MRSA)。 假单胞菌酸 C 在结构上与其他假单胞菌酸(例如假单胞菌酸 A、B 和 D)相关,但它具有独特的化学性质,使其有别于其类似物 .
准备方法
合成路线及反应条件
假单胞菌酸 C 的全合成包括几个关键步骤,包括通过完全立体控制的烷基化三取代 δ-内酯安装 C7 侧链。 这种方法避免了羰基β位受保护羟基可能发生的竞争消除反应,并实现了 85% 的产率 。合成还涉及使用各种保护基团和选择性脱保护步骤以实现所需的立体化学和官能团位置。
工业生产方法
作为莫匹罗星混合物的一部分,假单胞菌酸 C 的工业生产通常通过荧光假单胞菌的发酵来实现。对不同的假单胞菌菌株、培养基和发酵条件进行优化以最大限度地提高假单胞菌酸的产量。 然后对发酵液进行各种纯化步骤以分离单个假单胞菌酸,包括假单胞菌酸 C .
化学反应分析
反应类型
假单胞菌酸 C 经历了几种类型的化学反应,包括:
氧化: C10 和 C11 之间双键的环氧化。
还原: 酮基还原为羟基。
取代: 羧酸基团与各种醇的酯化反应.
常用试剂和条件
氧化: 常用试剂包括间氯过氧苯甲酸 (mCPBA) 用于环氧化。
还原: 硼氢化钠 (NaBH4) 通常用于酮的还原。
主要形成的产物
环氧化: 形成假单胞菌酸 C 的环氧化衍生物。
还原: 形成相应的醇。
酯化: 根据所用醇形成各种酯.
科学研究应用
作为莫匹罗星混合物的一部分,假单胞菌酸 C 具有多种科学研究应用:
化学: 用作研究聚酮类抗生素合成和反应性的模型化合物。
生物学: 研究其通过靶向异亮氨酰-tRNA 合成酶抑制细菌蛋白质合成的作用。
医学: 用于开发局部抗生素,用于治疗革兰氏阳性菌引起的皮肤感染,包括 MRSA。
作用机制
假单胞菌酸 C 通过抑制异亮氨酰-tRNA 合成酶发挥其抗菌作用,异亮氨酰-tRNA 合成酶对于细菌蛋白质合成至关重要。 这种抑制导致异亮氨酰-tRNA 的消耗和未充填 tRNA 的积累,最终导致蛋白质合成抑制和细菌细胞死亡 。 假单胞菌酸 C 的分子靶点是异亮氨酰-tRNA 合成酶,其涉及的途径包括破坏细菌中的蛋白质合成机制 .
相似化合物的比较
假单胞菌酸 C 在结构上与其他假单胞菌酸相似,例如:
假单胞菌酸 A: 莫匹罗星的主要成分,在 C10 和 C11 处具有环氧化基团。
假单胞菌酸 B: 在 C8 处包含一个额外的羟基。
假单胞菌酸 D: 在 9-羟基壬酸部分的 C4' 和 C5' 处具有双键.
独特性
假单胞菌酸 C 的独特之处在于 C10 和 C11 之间存在双键,这使其有别于假单胞菌酸 A(具有环氧化基团)和其他类似物。 这种结构差异可能会影响其反应性和生物活性 .
属性
IUPAC Name |
9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[(E,4R,5S)-5-hydroxy-4-methylhex-2-enyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O8/c1-18(16-24(30)33-14-9-7-5-4-6-8-13-23(28)29)15-22-26(32)25(31)21(17-34-22)12-10-11-19(2)20(3)27/h10-11,16,19-22,25-27,31-32H,4-9,12-15,17H2,1-3H3,(H,28,29)/b11-10+,18-16+/t19-,20+,21+,22+,25-,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMHFUKZHJOMJL-WZLBZGCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CCC1COC(C(C1O)O)CC(=CC(=O)OCCCCCCCCC(=O)O)C)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/C[C@H]1CO[C@H]([C@@H]([C@@H]1O)O)C/C(=C/C(=O)OCCCCCCCCC(=O)O)/C)[C@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71980-98-8 | |
| Record name | Pseudomonic acid C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071980988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PSEUDOMONIC ACID C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6M926DF2R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(7-chloro-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)-N,N-dimethylethanamine](/img/structure/B1679746.png)
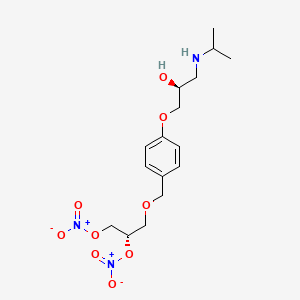

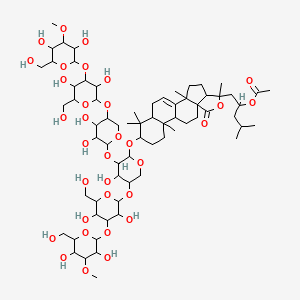
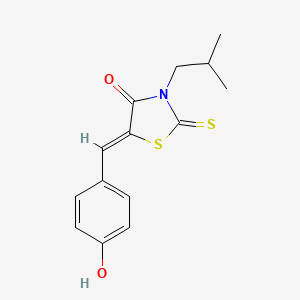



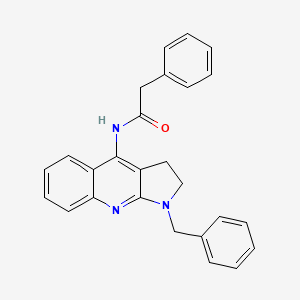
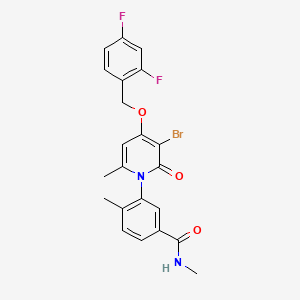

![2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrochloride](/img/structure/B1679759.png)
